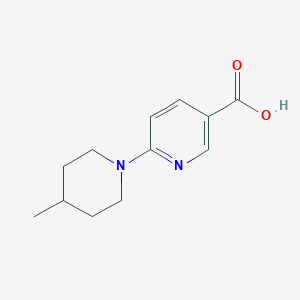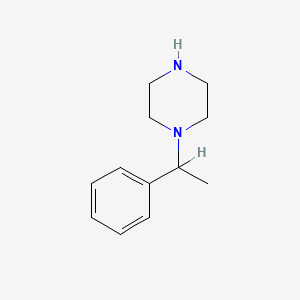
3-Fluoro-5-methylphenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis The molecular structure of 3-fluoro-5-methylphenylmagnesium bromide, similar to other Grignard reagents, features a central magnesium atom that is covalently bonded to the organic group (in this case, the 3-fluoro-5-methylphenyl moiety) and a bromide ion. The specific geometry and electronic structure of these compounds can be significantly influenced by the presence of the fluorine atom due to its electronegativity, which can affect the reactivity and stability of the molecule. Advanced spectroscopic and computational studies, such as NMR and X-ray diffraction, are typically employed to elucidate these structural details (Yoshitake, Kudo, & Ishida, 2016).
Chemical Reactions and Properties Grignard reagents, including this compound, are highly reactive and versatile reagents in organic synthesis. They can participate in a wide range of reactions, including nucleophilic additions to carbonyl compounds, coupling reactions, and carbon-nitrogen bond-forming reactions. The presence of a fluorine atom in the molecule can modulate its reactivity and selectivity due to the inductive effects and the potential for forming specific interactions with substrates or catalysts (Mongin et al., 2002).
Physical Properties Analysis The physical properties of this compound, like other Grignard reagents, include being highly sensitive to moisture and air, requiring handling and storage under anhydrous and inert conditions. The solvent, typically ether or tetrahydrofuran (THF), plays a critical role in stabilizing the reagent and facilitating its reactions. The specific boiling and melting points, as well as solubility in various solvents, can vary based on the structural attributes imparted by the fluorine and methyl substituents.
Chemical Properties Analysis this compound exhibits chemical properties characteristic of Grignard reagents, with the added influence of the fluorine atom's electronegativity. This can lead to increased reactivity towards electrophiles and a potentially altered selectivity pattern in synthetic applications. The fluorine atom may also impact the stability of the reagent, making it either more reactive or selectively reactive towards certain functional groups due to the electronic effects and the potential for hydrogen bonding or halogen bonding interactions with substrates (Zou et al., 2014).
Scientific Research Applications
Fluoride Sensing
A novel NIR region fluoride sensor was developed using an aza-boron-dipyrromethene (aza-BODIPY) fluorophore, prepared using an arylmagnesium bromide formed from 4-bromophenol. This sensor demonstrates a specific and rapid colorimetric and fluorescence response for fluoride ions in solution and living cells (Zou et al., 2014).
Synthesis of Acridine Derivatives
The reaction of 2-(perfluoroalkyl)aniline with arylmagnesium bromides, such as 2-fluoro-6-methylphenylmagnesium bromide, resulted in acridines with altered perfluoroalkyl groups and retention of fluorine, suggesting its role in synthetic organic chemistry (Zhang et al., 2013).
Synthesis of Fluorocatecholamines
The synthesis of fluorocatecholamines, starting from compounds like 4-fluorophenol or 3-fluoroanisole, involved steps like O-methylation and Friedel–Crafts acylation. Here, arylmagnesium bromides play a crucial role in introducing fluoro groups into the final compounds (Stegmann et al., 1994).
Electrophilic Reactions
A study on the electrophilicity of various compounds found that fluorophenylmagnesium bromides like m- and p-fluorophenylmagnesium bromide show distinct reactions with electrophiles, indicating their potential in creating diverse chemical structures (Lur'e et al., 1980).
Cross-Coupling Reactions
Cross-coupling reactions between aryl Grignard reagents and fluoroazines and -diazines were successfully achieved using nickel catalysis. This method allowed the coupling of various fluoro substrates with phenylmagnesium halides, including 2-methoxyphenylmagnesium bromide, highlighting the versatility of such reagents in organic synthesis (Mongin et al., 2002).
Fluorine Labeling of Proteins
Fluorine-18 labeling of proteins was achieved using methyl 3-[18F]fluoro-5-nitrobenzimidate and 4-[18F]fluorophenacyl bromide. The process involved covalent attachment of fluorine-18 to proteins, demonstrating the application of fluoro compounds in biochemical research (Kilbourn et al., 1987).
Fluorescence Turn-On Sensing of Fluoride Ions
Tetraarylstibonium cations were synthesized for detecting fluoride ions in water. The study showcased the use of aryl derivatives like 1-pyrenyl and 3-perylenyl for fluoride sensing, indicating the potential of arylmagnesium bromides in environmental sensing applications (Hirai et al., 2016).
Synthesis of Monomers for Copolymerization
Arylmagnesium bromides were used in the synthesis of 3-aryl-3-butenoic acids, which were applied as monomers for copolymerization with styrene. This illustrates the role of arylmagnesium bromides in polymer chemistry (Itoh et al., 1991).
Chiral Stationary Phases in Chromatography
Cellulose and amylose derivatives, such as 3-fluoro-5-methylphenylcarbamates, were evaluated as chiral stationary phases in high-performance liquid chromatography (HPLC). The study highlighted the impact of halogen and methyl groups on chiral recognition, showcasing the utility of such derivatives in analytical chemistry (Chankvetadze et al., 1997).
Mechanism of Action
Target of Action
3-Fluoro-5-methylphenylmagnesium bromide is a Grignard reagent . Grignard reagents are organometallic compounds that are primarily used in organic chemistry for the formation of carbon-carbon bonds . The primary targets of this compound are therefore carbon atoms in organic molecules, where it can facilitate the formation of new carbon-carbon bonds .
Mode of Action
The mode of action of this compound involves the interaction of the compound with its targets, leading to changes in the molecular structure of the target molecules. As a Grignard reagent, this compound can react with a wide range of electrophiles, including carbonyl compounds, to form new carbon-carbon bonds . This reaction is facilitated by the polar nature of the carbon-magnesium bond in the Grignard reagent, which allows the carbon atom to act as a nucleophile .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the synthesis of organic compounds. The ability of this Grignard reagent to form new carbon-carbon bonds means it can be used to synthesize a wide range of organic compounds . The downstream effects of these reactions depend on the specific compounds being synthesized and their roles in various biochemical processes.
Pharmacokinetics
The pharmacokinetics of this compound, like other Grignard reagents, are complex and depend on a variety of factors. As a highly reactive compound, it is likely to react quickly with other molecules in the environment, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The bioavailability of this compound is therefore likely to be low, as it is rapidly consumed in chemical reactions .
Result of Action
The molecular and cellular effects of the action of this compound are primarily the formation of new carbon-carbon bonds in organic molecules. This can lead to the synthesis of a wide range of organic compounds, depending on the specific reactions involved . These new compounds can have a variety of effects at the molecular and cellular level, depending on their specific structures and properties.
Action Environment
The action, efficacy, and stability of this compound are influenced by a variety of environmental factors. As a Grignard reagent, it is highly reactive and sensitive to moisture and air . Therefore, it must be handled under anhydrous conditions to prevent premature reactions . The temperature and solvent used can also affect the reactivity and stability of this compound .
properties
IUPAC Name |
magnesium;1-fluoro-3-methylbenzene-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGOMMFENVOEMF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2491720.png)
![4-[[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]methyl]-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2491721.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea](/img/structure/B2491724.png)
![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2491725.png)
![5-{[4-(Trifluoromethoxy)phenyl]amino}-1,3,4-thiadiazole-2-thiol](/img/structure/B2491727.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2491729.png)


![3-[5-(2-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2491738.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(3-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2491739.png)
![4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2491740.png)